(R)-1-(叔丁氧羰基)-2-(2,4-二氯苄基)吡咯烷-2-羧酸

描述

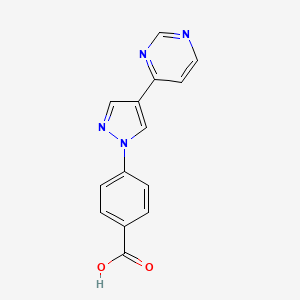

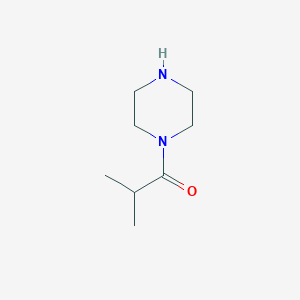

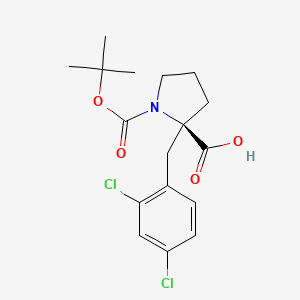

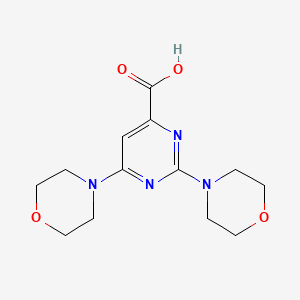

The compound (R)-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid is a derivative of pyrrolidine, which is a five-membered lactam structure. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protective group and a 2,4-dichlorobenzyl substituent. This compound is likely to be of interest due to its potential use in pharmaceutical chemistry, particularly in the synthesis of pyrrolidine-based drugs.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through a one-step continuous flow synthesis method. This method involves the use of tert-butyl acetoacetates, amines, and 2-bromoketones. The HBr generated in the Hantzsch reaction is utilized to hydrolyze the t-butyl esters in situ, providing the corresponding acids in a single microreactor. This technique has been successfully applied in the multistep synthesis of pyrrole-3-carboxamides, which are structurally related to the compound .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can vary, but they often adopt specific conformations. For example, a related compound, (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, has been found to adopt an envelope conformation. The dihedral angles between the carboxyl group plane, the pyrrolidine ring, and the methoxy group have been measured, providing insight into the spatial arrangement of the substituents . This information is crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Pyrrolidine derivatives can participate in various chemical reactions, often influenced by the substituents present on the pyrrolidine ring. The tert-butoxycarbonyl group is a common protective group that can be removed under certain conditions, allowing for further functionalization of the molecule. The presence of sulfinyl groups, as seen in a related compound, can also affect the reactivity, particularly in stereoselective syntheses .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. Intermolecular hydrogen bonding can lead to the formation of chains in the crystal structure, as observed in the methoxy-substituted pyrrolidine derivative . The absolute configuration of these compounds is important for their biological activity and can be determined by the synthesis of known enantiomers. The presence of bulky groups like the tert-butoxycarbonyl can affect the solubility and stability of the compound .

科学研究应用

植物的生物活性化合物

从植物中提取的天然羧酸,包括苯甲酸和肉桂酸,具有抗氧化、抗菌和细胞毒活性。这些酸的结构影响其生物活性,突出了羧酸在开发新治疗剂中的潜力 (Godlewska-Żyłkiewicz 等人,2020)。

吡咯烷在药物发现中的应用

吡咯烷环由于其饱和性质和立体化学,被广泛用于药物化学中。它们构成了许多生物活性化合物的骨架,为新药的开发提供了多功能的支架 (Li Petri 等人,2021)。

除草剂对土壤的吸附

对 2,4-二氯苯氧乙酸等苯氧基除草剂对土壤成分的吸附的研究提供了对环境行为的见解。了解与土壤有机质和矿物质的相互作用可以为更安全化学配方的开发提供信息 (Werner 等人,2012)。

合成酚类抗氧化剂

对合成酚类抗氧化剂 (SPA) 的研究,例如丁基羟基甲苯 (BHT),探讨了它们在环境中的存在和潜在毒性。这项研究可以指导设计对环境影响较小的新的化合物 (Liu & Mabury, 2020)。

叔丁磺酰胺的应用

对叔丁磺酰胺的研究突出了其在不对称合成 N-杂环中的用途,展示了手性助剂在有机合成中的重要性。这项工作有助于开发具有更高选择性和效力的新的治疗剂 (Philip 等人,2020)。

属性

IUPAC Name |

(2R)-2-[(2,4-dichlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21Cl2NO4/c1-16(2,3)24-15(23)20-8-4-7-17(20,14(21)22)10-11-5-6-12(18)9-13(11)19/h5-6,9H,4,7-8,10H2,1-3H3,(H,21,22)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTAALXHRKJFITN-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=C(C=C(C=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=C(C=C(C=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375971 | |

| Record name | (R)-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid | |

CAS RN |

959576-44-4 | |

| Record name | 1-(1,1-Dimethylethyl) (2R)-2-[(2,4-dichlorophenyl)methyl]-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959576-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Isopropyl-5,6-dihydro-4h-pyrrolo[1,2-a]-[1,4]benzodiazepine-4-carboxylic acid](/img/structure/B1302835.png)